molecular formula C10H10Cl2N4O B2440894 4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 1037479-62-1

4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2440894
CAS No.: 1037479-62-1
M. Wt: 273.12
InChI Key: VMIPTJUFAWNUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine is a chemical compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a tetrahydro-2H-pyran-2-yl group attached to the nitrogen atom at position 1 of the pyrazolopyrimidine ring

Preparation Methods

The synthesis of 4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring is formed through cyclization reactions.

    Attachment of the tetrahydro-2H-pyran-2-yl group: This step involves the reaction of the intermediate compound with tetrahydro-2H-pyran-2-yl derivatives under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions. For example, reduction can be achieved using hydrogen gas and a palladium catalyst.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4,6-dichloro-1-(oxan-2-yl)-1h-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

    4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the tetrahydro-2H-pyran-2-yl group, which may affect its reactivity and biological activity.

    4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine: Contains only one chlorine atom, which may result in different chemical and biological properties.

    1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Biological Activity

4,6-Dichloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1037479-62-1) is a heterocyclic compound with potential pharmacological applications. Its molecular formula is C₁₀H₁₀Cl₂N₄O, and it has a molecular weight of 273.12 g/mol. This compound has garnered interest due to its unique structural features and possible biological activities.

  • Molecular Formula : C₁₀H₁₀Cl₂N₄O
  • Molecular Weight : 273.12 g/mol
  • Purity : Typically reported at 98%
  • Storage Conditions : Recommended storage in an inert atmosphere at 2-8°C

Enzyme Inhibition Studies

Enzyme inhibition is a crucial aspect of the biological activity of many pharmaceutical compounds. In particular, studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as inhibitors of acetylcholinesterase (AChE) and urease. For instance, some derivatives have demonstrated IC50 values significantly lower than standard inhibitors, indicating strong inhibitory effects .

CompoundIC50 (µM)Target Enzyme
Compound A2.14 ± 0.003AChE
Compound B0.63 ± 0.001Urease
Compound C1.13 ± 0.003Urease

This table illustrates the potency of various compounds related to the pyrazolo[3,4-d]pyrimidine structure against key enzymes.

Pharmacological Effects

The pharmacological profile of pyrazolo[3,4-d]pyrimidines suggests anti-inflammatory and anticancer activities as well. Although specific data on this compound is scarce, related compounds have been evaluated for their ability to modulate inflammatory pathways and inhibit tumor cell proliferation .

Case Studies

A case study involving the synthesis and evaluation of similar pyrazolo derivatives revealed promising results in terms of biological activity. The synthesized compounds were subjected to various assays assessing their antibacterial and enzyme inhibitory properties. The findings indicated that modifications in the chemical structure could enhance biological efficacy.

Example Case Study Findings

In a comparative study on dichloro-substituted pyrazolo derivatives:

  • Synthesis Method : Compounds were synthesized via cyclization reactions.
  • Biological Assays : Evaluated for antibacterial activity against multiple strains.
  • Results : Several derivatives exhibited significant antibacterial activity with low IC50 values.

Q & A

Q. Basic: What are the recommended synthetic routes for 4,6-dichloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core functionalization. A common approach includes:

  • Step 1: Reacting 4,6-dichloropyrazolo[3,4-d]pyrimidine with oxan-2-yl (tetrahydropyranyl) derivatives under nucleophilic substitution conditions. Use anhydrous solvents (e.g., acetonitrile or DMF) and a base like K₂CO₃ to facilitate alkylation at the N1 position .
  • Step 2: Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm regioselectivity using ¹H NMR (e.g., shifts for oxan-2-yl protons at δ 3.5–4.5 ppm) .
  • Step 3: Final recrystallization from ethanol or acetonitrile improves purity (>95%) .

Q. Basic: How can structural confirmation be achieved for this compound?

Methodological Answer:
Combine spectroscopic and analytical techniques:

  • ¹H/¹³C NMR: Identify oxan-2-yl protons (δ 1.5–4.5 ppm) and pyrazolo[3,4-d]pyrimidine aromatic protons (δ 8.0–9.0 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups in the tetrahydropyran moiety .
  • LC-MS: Confirm molecular weight (calculated: 300.7 g/mol) with ESI⁺ or MALDI-TOF, observing [M+H]⁺ peaks .
  • Elemental Analysis: Validate C, H, N, and Cl content (±0.3% deviation) .

Q. Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:
Prioritize kinase inhibition and cytotoxicity:

  • Kinase Assays: Test against CDK2 or VEGFR-2 using ADP-Glo™ or fluorescence polarization. Use staurosporine as a positive control (IC₅₀ ≈ 10 nM) .
  • Cell Proliferation: Screen in cancer cell lines (e.g., HCT-116 or MCF-7) via MTT assay. Include dose-response curves (1–100 µM) and calculate IC₅₀ values .
  • Cytotoxicity: Assess in normal cell lines (e.g., HEK-293) to determine selectivity indices .

Q. Advanced: How to design SAR studies for optimizing kinase inhibition?

Methodological Answer:
Focus on substituent effects:

  • Variation of N1 Substituents: Replace oxan-2-yl with isopropyl, phenyl, or benzyl groups to evaluate steric and electronic impacts on binding .
  • Chloro Substitution: Compare 4,6-dichloro vs. 4-chloro-6-methyl derivatives to assess halogen interactions in the ATP-binding pocket .
  • Cellular Permeability: LogP calculations (e.g., using MarvinSketch) and Caco-2 assays correlate substituent hydrophobicity with bioavailability .

Q. Advanced: How to perform retrosynthetic analysis for novel derivatives?

Methodological Answer:
Use AI-driven tools (e.g., Reaxys or Synthia) to:

  • Identify Key Intermediates: Break down the target into pyrazolo[3,4-d]pyrimidine cores and oxan-2-yl precursors .
  • Optimize Routes: Prioritize reactions with >70% yield in literature (e.g., Buchwald-Hartwig amination for N-alkylation) .

Q. Advanced: What computational methods validate binding modes with kinases?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Model interactions between the dichloro groups and kinase hinge regions (e.g., CDK2 Lys89) .
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

Q. Advanced: How to resolve contradictions between enzymatic and cellular activity data?

Methodological Answer:

  • Check Compound Stability: Perform LC-MS on cell lysates to detect degradation products .
  • Orthogonal Assays: Use thermal shift assays (TSA) to confirm target engagement in cells .
  • Off-Target Screening: Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Q. Advanced: How to achieve regioselective functionalization at the pyrimidine ring?

Methodological Answer:

  • Position 4 vs. 6: Use bulky bases (e.g., DBU) to favor substitution at the less hindered C4 position .
  • Directed Metalation: Employ Pd-catalyzed C-H activation with directing groups (e.g., pyridine) for site-specific modifications .

Properties

IUPAC Name

4,6-dichloro-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4O/c11-8-6-5-13-16(7-3-1-2-4-17-7)9(6)15-10(12)14-8/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIPTJUFAWNUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

pTsOH (30.2 mg, 0.159 mmol) was added to a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (300 mg, 1.587 mmol) and 3,4-dihydro-2H-pyran (200 mg, 2.381 mmol) in a mixture of tetrahydrofuran (ratio: 1.000, volume: 5 ml) and CH2Cl2 (ratio: 1.000, volume: 5 ml). The reaction mixture was stirred for 12 h at room temperature after which the solvent was removed in vacuo. The residue was taken in CH2Cl2 (20 mL) and poured into water (20 ml). The organic phase was separated, the aqueous phase was extracted with CH2Cl2 (20 mL), and the organic phases were combined. The combined organic phases were washed with water (40 mL), washed with brine (40 mL), dried over Na2SO4 and then concentrated. The resulting crude material was purified by flash chromatography (CH2Cl2/MeOH 99/1 increasing) to yield the title compound (397 mg, 1.454 mmol, 92% yield) as a pale white oil. 1H NMR (400 MHz, CDCl3): δ 8.19 (s, 1H), 5.99 (dd, 1H, J=2.4 & 10.4 Hz), 4.12 (m, 1H), 3.79 (m, 1H), 2.53 (m, 1H), 2.13 (m, 1H), 1.93 (m, 1H), 1.76 (m, 2H), 1.64 (m, 1H). ESI-MS: 273.0 [M+H]+.
Name
Quantity
30.2 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

p-Toluene sulfonic acid (p-TsOH, 30.2 mg, 0.159 mmol) was added to a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (300 mg, 1.587 mmol) and 3,4-dihydro-2H-pyran (200 mg, 2.381 mmol) in a mixture of THF:CH2Cl2 (1:1, 10 mL). The reaction mixture was stirred for 12 h at room temperature after which the solvent was removed in vacuo. The residue was taken up in CH2Cl2 (20 mL) and poured in water (20 mL). The organic phase was separated and the aqueous phase was extracted with CH2Cl2 (20 mL). The combined organic phases were washed with water (40 mL), then washed with brine (40 mL), dried over Na2SO4 and concentrated. The resulting crude material was purified by flash chromatography (CH2Cl2/CH3OH, 99/1 increasing) to yield the title compound (397 mg, 1.454 mmol, 92% yield) as a pale white oil which was used without further purification.
Quantity
30.2 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
THF CH2Cl2
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
92%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.